2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidinone core
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions:
Formation of the pyrimidinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation.
Chemical Biology: It is used as a tool compound to study the function of specific molecular targets and pathways in cells.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, blocking the transport of nucleosides across cell membranes, which can affect nucleotide synthesis and adenosine regulation . This inhibition can lead to various downstream effects, depending on the specific cellular context and the role of ENTs in the cell.
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of ENTs and has been studied for its selectivity towards ENT2 over ENT1.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has shown promising antibacterial activity and is structurally similar due to the presence of the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective ENT inhibitor.
Properties
Molecular Formula |
C22H23FN4OS |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23FN4OS/c1-16-6-8-18(9-7-16)29-15-17-14-21(28)25-22(24-17)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,14H,10-13,15H2,1H3,(H,24,25,28) |
InChI Key |
KMNXOFOENOFXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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